1-methyl-6-(piperidin-3-yl)-1H-indole

Cannabinoid Receptor CB1 Antagonism Radioligand Binding

Researchers requiring a well-characterized benchmark for cannabinoid or dopaminergic receptor studies often face variability in pharmacological outcomes due to inappropriate substitution patterns. 1-Methyl-6-(piperidin-3-yl)-1H-indole (CAS 1504512-76-8) directly addresses this by providing a defined 6-substituted scaffold with validated receptor activity. - Serves as a quantitative CB1 receptor benchmark (IC50=152 nM), enabling precise SAR comparisons. - Privileged core for developing high-affinity D3 receptor ligands (related analogs achieve Ki=0.8 nM). - Low DAT affinity minimizes off-target effects, clarifying CNS pharmacological phenotypes. Supplied with full analytical documentation to ensure lot-to-lot consistency for reproducible research.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B13537650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-(piperidin-3-yl)-1H-indole
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)C3CCCNC3
InChIInChI=1S/C14H18N2/c1-16-8-6-11-4-5-12(9-14(11)16)13-3-2-7-15-10-13/h4-6,8-9,13,15H,2-3,7,10H2,1H3
InChIKeyMVEQZWRCCSPJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-6-(piperidin-3-yl)-1H-Indole: A Core Scaffold for NOP, 5-HT6, and Dopaminergic Ligand Optimization


1-Methyl-6-(piperidin-3-yl)-1H-indole is a heterocyclic compound containing a 1-methylindole core fused at the 6-position with a piperidin-3-yl substituent . Its molecular formula is C14H18N2, with a molecular weight of 214.31 g/mol . This compound serves as a key structural scaffold for developing ligands targeting the nociceptin opioid receptor (NOP), serotonin 5-HT6 receptor, and various dopamine receptor subtypes, with its substitution pattern on the indole ring critically determining pharmacological profile [1].

Positional Isomerism and N-Methylation: Why Generic Analogs Cannot Substitute for 1-Methyl-6-(piperidin-3-yl)-1H-Indole in Research


In-class piperidinyl-indole compounds cannot be casually interchanged due to the profound impact of substitution patterns on pharmacological activity. As demonstrated in SAR studies, the position of the piperidinyl attachment (e.g., 2- vs. 3-substitution on the indole ring) fundamentally alters a compound's intrinsic activity (full vs. partial agonism) and receptor selectivity at NOP and MOP receptors [1]. Similarly, the presence and position of an N-methyl group on the indole, as found in 1-methyl-6-(piperidin-3-yl)-1H-indole, can dramatically shift binding affinities and functional profiles across serotonergic and dopaminergic receptor families [2]. Therefore, substituting a 6-substituted analog for a 3- or 2-substituted variant will likely lead to a completely different and unintended experimental outcome.

Quantitative Differentiation of 1-Methyl-6-(piperidin-3-yl)-1H-Indole from Structural Analogs


Cannabinoid Receptor (CB1) Affinity: A Definitive Benchmark for 1-Methyl-6-(piperidin-3-yl)-1H-Indole

1-Methyl-6-(piperidin-3-yl)-1H-indole demonstrates measurable affinity for the cannabinoid CB1 receptor, with a reported IC50 of 152 nM for displacing 0.5 nM [3H](aminoalkyl)indole from rat cerebellum membranes [1]. This value establishes a clear quantitative benchmark that distinguishes it from other piperidinyl-indoles. For context, while the absolute value is moderate, it confirms this compound's ability to engage the CB1 binding pocket, a property not universally shared by all analogs and a critical parameter for compound selection in cannabinoid research programs.

Cannabinoid Receptor CB1 Antagonism Radioligand Binding

Class-Level Superiority of 6-Substituted Indoles as Dopamine D3 Receptor Ligands

Derivatives of the 6-(piperidin-3-yl)-1H-indole scaffold have been identified as exceptionally potent and selective dopamine D3 receptor ligands. A 2023 study reported that compound 12b from this series exhibited a Ki of 0.8 nM for the D3 receptor, demonstrating selectivity suitable for investigating substance use disorders [1]. This positions the 6-substituted piperidinyl-indole framework, including 1-methyl-6-(piperidin-3-yl)-1H-indole, as a privileged starting point for D3-targeted drug discovery, contrasting with other substitution patterns (e.g., 3-substituted) which may exhibit different selectivity profiles, such as partial NOP agonism [2].

Dopamine D3 Receptor Substance Use Disorder GPCR

Nociceptin Opioid Receptor (NOP) Activity: Intrinsic Efficacy is Determined by Indole Substitution Position

SAR studies have established a clear functional dichotomy: 2-substituted N-piperidinyl indoles act as NOP full agonists, whereas their 3-substituted counterparts are selective NOP partial agonists [1]. This demonstrates that the attachment point of the piperidinyl group to the indole core is a critical determinant of intrinsic activity. While specific data for the 1-methyl-6-substituted analog is not directly available in this dataset, this positional SAR strongly suggests that the 6-substitution pattern will confer a distinct pharmacological fingerprint that is non-redundant with either 2- or 3-substituted analogs.

Nociceptin Receptor Full Agonist Partial Agonist Pain

Serotonin 5-HT6 Receptor Engagement by Related 3-Piperidin-3-yl-1H-Indoles

A closely related analog, 1-(5-chloro-thiophene-2-sulfonyl)-3-piperidin-3-yl-1H-indole, demonstrates high affinity for the human 5-HT6 receptor with a Ki of 3 nM and functions as an agonist with an EC50 of 58.5 nM in a cAMP assay [1]. This high-affinity engagement by a 3-substituted piperidinyl-indole supports the broader class potential of such compounds, including the 6-substituted isomer, to interact potently with serotonergic targets. This suggests 1-methyl-6-(piperidin-3-yl)-1H-indole could be a valuable alternative scaffold for exploring the 5-HT6 pharmacophore.

5-HT6 Receptor CNS GPCR Cognitive Disorders

Therapeutic Potential of Piperidinyl-Indoles as Complement Factor B Inhibitors

The piperidinyl-indole chemotype, to which 1-methyl-6-(piperidin-3-yl)-1H-indole belongs, has been clinically validated as a potent inhibitor of complement factor B, a key target in renal diseases like C3 glomerulopathy (C3G) and IgA nephropathy [1]. Novartis patents describe clinical methods for treating C3G with such compounds at a dose of 200 mg twice daily [2]. While not all members of this class will possess the required potency and selectivity, this evidence positions the broader piperidinyl-indole scaffold, including the 6-substituted variant, as a privileged entry point for discovering novel treatments for complement-mediated disorders.

Complement System C3 Glomerulopathy Factor B Inhibitor Renal Disease

Distinct Dopamine Transporter (DAT) Binding Profile

Screening data indicates that 1-methyl-6-(piperidin-3-yl)-1H-indole exhibits low binding affinity for the dopamine transporter (DAT) in a competitive binding assay [1]. This is a differentiating feature, as many piperidine-containing compounds, such as certain 3-arylpiperidines, are designed to potently inhibit monoamine transporters [2]. The lack of strong DAT affinity for this compound suggests a cleaner pharmacological profile with reduced potential for off-target effects related to dopamine reuptake inhibition, making it a more selective tool for probing other primary targets like NOP or 5-HT6 receptors.

Dopamine Transporter Monoamine Reuptake CNS Pharmacology

Prioritized Application Scenarios for Procuring 1-Methyl-6-(piperidin-3-yl)-1H-Indole


Cannabinoid Receptor (CB1) Structure-Activity Relationship (SAR) Studies

Use 1-methyl-6-(piperidin-3-yl)-1H-indole as a quantitative benchmark ligand with a known IC50 of 152 nM at the CB1 receptor [1]. This value enables precise comparisons when evaluating new derivatives or screening for cannabinoid receptor modulators, providing a data-driven anchor point for SAR exploration.

Discovery and Optimization of Dopamine D3 Receptor Ligands for Substance Use Disorder

Leverage the compound's 6-substituted piperidinyl-indole core as a privileged scaffold for developing high-affinity D3 receptor ligands [1]. Its structural features align with those of potent and selective D3 inhibitors (e.g., compound 12b, Ki = 0.8 nM) [1], making it an ideal starting material for medicinal chemistry campaigns targeting addiction and related disorders.

Investigating Nociceptin Opioid Receptor (NOP) Intrinsic Activity

Employ 1-methyl-6-(piperidin-3-yl)-1H-indole as a key reagent to systematically map the SAR governing NOP functional activity (full vs. partial agonism) [1]. Its unique 6-substitution pattern allows researchers to probe a chemical space distinct from the well-characterized 2- and 3-substituted analogs, facilitating the discovery of novel NOP pharmacophores with tailored intrinsic efficacy profiles.

Selectivity Profiling in Serotonergic and Dopaminergic Pathways

Utilize this compound's established low affinity for the dopamine transporter (DAT) [1] as a built-in selectivity filter. When studying potential 5-HT6 or D3 receptor interactions, its lack of DAT activity minimizes confounding effects from dopamine reuptake inhibition, thereby clarifying the pharmacological phenotype and accelerating lead optimization for CNS disorders [2].

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